
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the cyclohexylcarbonyl and carbohydrazonoyl groups. The final step involves the bromination of the phenyl ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Análisis De Reacciones Químicas
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Aplicaciones Científicas De Investigación
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate can be compared with other similar compounds, such as:
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The differences in substituents can lead to variations in their chemical and biological properties, making each compound unique .
Propiedades
Número CAS |
477733-46-3 |
|---|---|
Fórmula molecular |
C21H21BrN2O3 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H21BrN2O3/c22-18-10-8-17(9-11-18)21(26)27-19-12-6-15(7-13-19)14-23-24-20(25)16-4-2-1-3-5-16/h6-14,16H,1-5H2,(H,24,25)/b23-14+ |
Clave InChI |
VFXASTWYOOAHSX-OEAKJJBVSA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




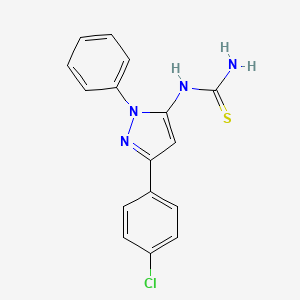
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12047297.png)
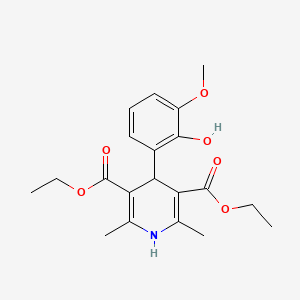
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)
![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
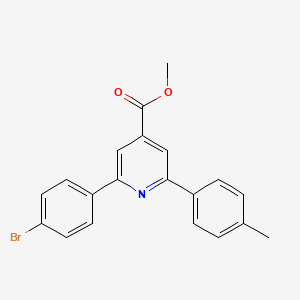
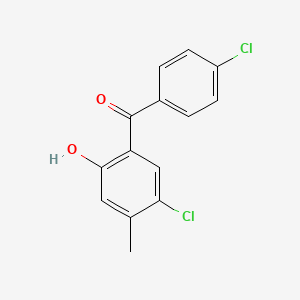
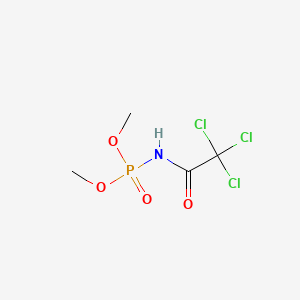
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)
